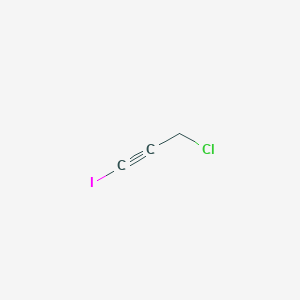

3-chloro-1-iodoprop-1-yne

Description

Overview of Halogenated Alkyne Chemistry in Organic Synthesis

Halogenated alkynes are important reagents in organic synthesis due to the diverse reactivity of the carbon-carbon triple bond and the attached halogen atom(s). acs.org The presence of a halogen on an alkyne modifies its electronic properties and provides a handle for various chemical manipulations. acs.org

Alkynes, in general, can undergo addition reactions with halogens, similar to alkenes. chemistrysteps.commasterorganicchemistry.com The reaction proceeds through a bridged halonium ion intermediate, leading to the formation of trans-dihaloalkenes with the addition of one equivalent of the halogen. masterorganicchemistry.comorganicchemistrytutor.com Further addition of the halogen can result in the formation of tetrahaloalkanes. masterorganicchemistry.com Hydrohalogenation of alkynes, the addition of hydrogen halides (HCl, HBr, HI), also proceeds, typically following Markovnikov's rule to form vinyl halides. masterorganicchemistry.com

The introduction of a halogen atom directly onto the alkyne (haloalkynes) opens up additional reaction pathways. These compounds are key substrates in a variety of cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds. acs.org The nature of the halogen atom (iodine, bromine, or chlorine) influences the reactivity of the haloalkyne in these transformations. acs.org

Strategic Importance of Propargylic Halides as Synthetic Intermediates

Propargylic halides, compounds with a halogen on the carbon atom adjacent to the alkyne, are exceptionally versatile synthetic intermediates. rsc.org The propargyl group itself is a highly useful moiety in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. researchgate.netlookchem.com

A key reaction of propargylic halides is their use in propargylation reactions, where they act as electrophiles in the formation of new carbon-carbon bonds. mdpi.com For instance, they can react with nucleophiles like organometallic reagents or enolates. Nickel-catalyzed cross-coupling reactions of racemic propargylic halides with arylzinc reagents have been developed to produce enantioenriched alkynes, demonstrating their utility in asymmetric synthesis. organic-chemistry.org

The reactivity of propargylic halides allows for their participation in cascade reactions, where multiple bond-forming events occur in a single synthetic operation. mdpi.com This leads to the efficient construction of complex molecular architectures from relatively simple starting materials.

Positioning of 3-chloro-1-iodoprop-1-yne within Diverse Halogenated Alkynes

This compound, with the chemical formula C₃H₂ClI, is a unique member of the halogenated alkyne family. nih.gov Its structure features a propargylic chloride and a vinylic iodide, a combination that offers differential reactivity at two distinct sites.

The carbon-iodine bond is generally weaker and more susceptible to cleavage than the carbon-chlorine bond. This difference allows for selective reactions. For example, the iodo group can participate in cross-coupling reactions, such as the Sonogashira coupling, while leaving the chloro group intact for subsequent transformations. This orthogonal reactivity is a highly desirable feature in multistep organic synthesis.

The presence of both a chloro and an iodo group on a three-carbon alkyne backbone makes this compound a valuable building block for the synthesis of complex and highly functionalized molecules. It serves as a precursor in the preparation of other alkynes and alkenes and has been investigated for its utility in synthesizing biologically active compounds.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 109-71-7 |

| Molecular Formula | C₃H₂ClI |

| Molecular Weight | 200.40 g/mol |

| Canonical SMILES | C(C#CI)Cl |

| InChI | InChI=1S/C3H2ClI/c4-2-1-3-5/h2H2 |

| InChIKey | IRSNQGVPSQCWKJ-UHFFFAOYSA-N |

Table 1: Key identifiers and properties of this compound. Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-iodoprop-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClI/c4-2-1-3-5/h2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSNQGVPSQCWKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CI)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClI | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148792 | |

| Record name | Propyne, 3-chloro-1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.40 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-71-7 | |

| Record name | 1-Propyne, 3-chloro-1-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyne, 3-chloro-1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyne, 3-chloro-1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of 3 Chloro 1 Iodoprop 1 Yne

Electrophilic Additions to the Carbon-Carbon Triple Bond

The electron-rich π-system of the alkyne functionality in 3-chloro-1-iodoprop-1-yne makes it susceptible to electrophilic attack. The nature of the substituents, however, significantly influences the regiochemistry and stereochemistry of these addition reactions.

Halogenation Mechanisms: Bridged-Ion Intermediates and Stereochemistry

The addition of halogens across the carbon-carbon triple bond of alkynes typically proceeds through a bridged halonium ion intermediate. In the case of this compound, the reaction with an electrophilic halogen source (e.g., X₂) would involve the formation of a bridged iodonium (B1229267) or chloronium ion. The subsequent nucleophilic attack by the halide ion (X⁻) occurs in an anti-fashion, leading to a trans-dihaloalkene. The stereochemistry of the final product is a direct consequence of this anti-addition pathway.

Regiochemical Control in Addition Reactions

The regioselectivity of electrophilic additions to this compound is dictated by the electronic effects of the substituents. The electron-withdrawing inductive effect of the chlorine atom on the propargylic carbon deactivates the triple bond towards electrophilic attack. Conversely, the iodine atom, being more polarizable, can better stabilize a positive charge in the transition state. This interplay of electronic factors governs where the electrophile will add. For instance, in hydroboration reactions involving dialkylboranes, the boron atom adds to the less sterically hindered and more electron-rich carbon of the triple bond, leading to the formation of (Z)-(3-chloro-1-iodo-1-propenyl)dialkylboranes.

Nucleophilic Substitution Reactions at Halogen-Bearing Carbons

The presence of two different halogen atoms at distinct positions—a propargylic chloride and a vinylic iodide—provides multiple sites for nucleophilic attack. The reactivity of these sites is a subject of mechanistic interest.

Comparative Reactivity of Propargylic Chloride vs. Iodide

In nucleophilic substitution reactions, the propargylic chloride is generally more reactive than the vinylic iodide. The C-Cl bond at the propargylic position is more susceptible to cleavage due to the stabilization of the resulting propargyl cation or the transition state in an Sₙ2 reaction. The sp²-hybridized carbon of the C-I bond makes it stronger and less prone to nucleophilic attack compared to the sp³-hybridized carbon of the C-Cl bond.

Sₙ1, Sₙ2, and Sₙ2' Pathways

Nucleophilic substitution on this compound can proceed through various mechanisms, including Sₙ1, Sₙ2, and Sₙ2' pathways. The operative mechanism depends on the nature of the nucleophile, the solvent, and the reaction conditions.

Sₙ2 Pathway: A strong, unhindered nucleophile is likely to favor a direct bimolecular substitution (Sₙ2) at the propargylic carbon, displacing the chloride ion. The linear geometry of the sp-hybridized carbon involved in the triple bond is conducive to this backside attack.

Sₙ1 Pathway: In the presence of a polar, protic solvent and a weak nucleophile, the reaction may proceed through an Sₙ1 mechanism. This would involve the formation of a resonance-stabilized propargyl cation intermediate, which can then be attacked by the nucleophile.

Sₙ2' Pathway: An Sₙ2' reaction, or allylic rearrangement, is also a possibility. In this pathway, the nucleophile attacks the carbon-carbon triple bond (the γ-carbon) with concomitant expulsion of the leaving group (chloride) from the α-carbon. This results in a rearranged product.

The competition between these pathways is a key aspect of the reactivity of this compound.

Radical-Mediated Transformations

In addition to ionic reactions, this compound can undergo radical-mediated transformations. These reactions are typically initiated by radical initiators such as light or peroxides. For instance, photochemical chloroiodination, using sources like Cl₂ and I₂ in the presence of an initiator like di-tert-butyl peroxide (DTBP), can lead to the simultaneous introduction of chlorine and iodine atoms across the triple bond through a radical chain mechanism.

Generation and Trapping of Propargyl and Allenyl Radicals

The presence of the propargyl moiety in this compound allows for the generation of propargyl and allenyl radicals. These reactive intermediates are central to a variety of synthetic transformations. Radical reactions are typically initiated by radical initiators and are less affected by solvent polarity. msu.edu

One method to generate these radicals is through photochemical chloroiodination, which involves the use of Cl₂ and I₂ with an initiator like di-tert-butyl peroxide (DTBP) under UV light. This process facilitates the simultaneous introduction of both chlorine and iodine atoms via a radical chain reaction. While specific studies on the trapping of radicals derived solely from this compound are not extensively detailed in the provided results, the general principles of radical chemistry suggest that these species would be susceptible to trapping by radical scavengers. msu.edu The formation of such radicals is a key step in certain cascade reactions that can lead to complex polycyclic structures. google.com

Intramolecular Radical Cyclizations

Intramolecular radical cyclization is a powerful method for constructing five- or six-membered rings. cas.cn This process involves the generation of a radical that subsequently attacks an unsaturated bond within the same molecule. cas.cn In the context of this compound, a derivative of this compound could be designed to undergo such a cyclization. For instance, a radical generated at a position derived from the propargylic end of the molecule could cyclize onto a tethered alkene or aromatic ring. cas.cn

Research has shown that fluoroalkyl radicals, which are highly electrophilic, readily undergo intramolecular cyclization. cas.cn While not directly involving this compound, these studies provide a framework for how such reactions might proceed. For example, a reaction could be initiated by forming a radical which then adds to an aromatic ring in an intramolecular fashion. cas.cn Such cyclizations are a reliable tool in organic synthesis for creating cyclic and heterocyclic compounds. cas.cnresearchgate.net

Organometallic Chemistry and Cross-Coupling Reactions

The presence of both a vinyl-iodide and a propargyl-chloride functionality makes this compound a valuable substrate for a range of organometallic reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in many catalytic cycles, allowing for selective functionalization.

Hydroboration-Mediated Transformations

Hydroboration of this compound with dialkylboranes leads to the formation of (Z)-(3-chloro-1-iodo-1-propenyl)dialkylboranes. This reaction involves the addition of the boron-hydrogen bond across the alkyne. thieme-connect.de These resulting alkenylboranes are versatile intermediates. thieme-connect.de

Upon treatment with a base such as sodium methoxide (B1231860) or sodium hydroxide (B78521), these intermediates can undergo rearrangement. thieme-connect.de An "ate" complex forms, followed by migration of an alkyl group from the boron to the adjacent carbon and elimination of the chloride. This sequence ultimately yields allylic boranes after a 1,3-boron shift. thieme-connect.de Heating these allylic boranes with acetic acid can then produce the corresponding allylalkanes. thieme-connect.de This methodology has been applied to generate geminal disubstituted allylic boranes from precursors like this compound. thieme-connect.de

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon bonds. wikipedia.orgrsc.orgresearchgate.net this compound is a suitable substrate for these reactions, primarily due to the high reactivity of the C(sp)-I bond compared to the C(sp³)-Cl bond.

The Sonogashira coupling, which couples a terminal alkyne with a vinyl or aryl halide, is a prominent example. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org It proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.orglibretexts.org The enhanced reactivity of the iodine atom in this compound makes it a good candidate for such couplings, allowing for the selective formation of a new carbon-carbon bond at the C-1 position while retaining the chloro-methyl group for potential further transformations.

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Hydroboration | 1. Dialkylboranes 2. Base (e.g., NaOMe) | Forms (Z)-(3-chloro-1-iodo-1-propenyl)dialkylboranes, which can rearrange to allylic boranes. | thieme-connect.de |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Amine Base | Selective coupling at the C-I bond to form conjugated enynes. Retains the C-Cl bond for further functionalization. | wikipedia.orglibretexts.org |

Zinc-Mediated Functionalizations

Zinc-mediated reactions offer another avenue for the functionalization of this compound. Organozinc reagents can be used in palladium-catalyzed cross-coupling reactions. researchgate.net Furthermore, zinc salts like zinc iodide (ZnI₂) can catalyze reactions such as the synthesis of allenes from terminal alkynes and ketones. acs.org

While direct examples involving this compound are not explicitly detailed, related transformations suggest its potential utility. For instance, zinc acetylides can be added to imines, a reaction often activated by a Lewis acid or other additives like TMSCl. kcl.ac.uk A comparative study of metallotropic equilibrium has been conducted on the related 1-chloro-3-(trimethylsilyl)propargyl and -allenyl systems involving lithio-, titano-, and zinco-carbenoids, highlighting the role of zinc in stabilizing such intermediates. researchgate.net

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity. msu.edu They are generally unaffected by catalysts or changes in solvent. msu.edu The alkyne functionality in this compound can participate in such reactions, for example, as a dienophile in a Diels-Alder cycloaddition. msu.edu

Rearrangements are also a key aspect of the reactivity of propargylic systems. Propargyl and allenyl species are often in equilibrium, and this isomerization can be a crucial step in a reaction sequence. For example, gold-catalyzed reactions of alkynes can involve propargyl–allenyl isomerization cascades. nih.gov While specific pericyclic reactions or rearrangements involving this compound are not detailed in the provided search results, the fundamental reactivity patterns of propargyl halides suggest that this compound could undergo various sigmatropic rearrangements or electrocyclic reactions under appropriate thermal or photochemical conditions. msu.eduuni-muenchen.de Gold-catalyzed intramolecular additions of nucleophiles to alkynes often proceed through cycloisomerization pathways, which can be considered a type of rearrangement. nih.gov

Halogenated Meyer-Schuster and Rupe Rearrangements

The Meyer-Schuster and Rupe rearrangements are classic acid-catalyzed isomerizations of propargylic alcohols to α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comrsc.org The presence of halogens, as in the case of derivatives of this compound, introduces modifications to the reaction pathways and product distributions.

The Meyer-Schuster rearrangement typically involves the conversion of secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.com The reaction proceeds through protonation of the hydroxyl group, followed by a rate-determining 1,3-shift of the protonated hydroxyl group and subsequent tautomerization. wikipedia.org In the context of haloalkynes, "halogen-intercepted" Meyer-Schuster rearrangements have been observed. researchgate.netnih.gov These reactions can proceed through different mechanistic pathways, sometimes involving metal catalysts to facilitate the process under milder conditions. wikipedia.orgnih.gov For instance, the use of gold(I) complexes can mediate the rearrangement of propargyl acetates, where an intermediate allenoate is crucial in determining the stereochemistry of the resulting α-haloenone. nih.gov

The Rupe rearrangement , on the other hand, is a competing reaction for tertiary propargylic alcohols, leading to α,β-unsaturated ketones via an enyne intermediate. wikipedia.orgsynarchive.com This rearrangement involves a formal wikipedia.orgsynarchive.com-shift of the hydroxyl group, as opposed to the researchgate.netsynarchive.com-shift in the Meyer-Schuster rearrangement. slideshare.net The competition between these two pathways is influenced by the substitution pattern of the propargylic alcohol. rsc.org For tertiary alcohols with β-hydrogens, the Rupe rearrangement can become the dominant pathway. rsc.org

While direct studies on this compound itself in these rearrangements are not extensively documented, the reactivity of related propargyl halides provides valuable insights. For instance, the hydroboration of this compound with dialkylboranes leads to the formation of (Z)-(3-chloro-1-iodo-1-propenyl)dialkylboranes, which can then be transformed into other products. This initial reaction highlights the reactivity of the triple bond, a key feature in both Meyer-Schuster and Rupe rearrangements.

The table below summarizes key aspects of the Meyer-Schuster and Rupe rearrangements in the context of halogenated propargylic systems.

| Rearrangement | Substrate Type | Key Mechanistic Step | Typical Product | Influence of Halogens |

| Meyer-Schuster | Secondary & Tertiary Propargylic Alcohols | 1,3-Hydroxyl Shift | α,β-Unsaturated Ketones/Aldehydes | Can lead to α-haloenones; "halogen-intercepted" pathways possible. researchgate.netnih.govresearchgate.net |

| Rupe | Tertiary Propargylic Alcohols | 1,2-Hydroxyl Shift | α,β-Unsaturated Ketones | Competes with Meyer-Schuster; pathway can be influenced by substrate structure. wikipedia.orgsynarchive.com |

Sigmatropic Rearrangements in Haloalkyne Systems

Sigmatropic rearrangements are pericyclic reactions involving the intramolecular migration of a σ-bond across a π-system. wikipedia.org Haloalkyne systems, including derivatives of this compound, can participate in various sigmatropic rearrangements, most notably researchgate.netresearchgate.net and wikipedia.orgresearchgate.net shifts. researchgate.net

The researchgate.netresearchgate.net-sigmatropic rearrangement , exemplified by the Cope and Claisen rearrangements, is a well-studied process. wikipedia.orglibretexts.org In the context of propargyl systems, these rearrangements are valuable for carbon-carbon bond formation. libretexts.org Mechanistic studies on gold(I)-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangements of propargylic esters have provided insights into the factors controlling reactivity. acs.org The reaction proceeds through a concerted mechanism, and the stereochemistry of the starting material can influence the stereochemistry of the product.

The wikipedia.orgresearchgate.net-sigmatropic rearrangement is another important transformation for propargyl systems, particularly those containing heteroatoms. This type of rearrangement often involves the formation of ylides as intermediates. For instance, the rearrangement of ammonium (B1175870) ylids derived from tertiary allylic amines can lead to the formation of homoallylic amines.

The following table outlines the key features of common sigmatropic rearrangements relevant to haloalkyne systems.

| Rearrangement Type | Description | Key Intermediate (if any) | Potential Application for Haloalkynes |

| researchgate.netresearchgate.net-Sigmatropic | Migration of a σ-bond across two three-atom systems (e.g., Cope, Claisen). wikipedia.orglibretexts.org | Cyclic transition state | Carbon-carbon bond formation. |

| wikipedia.orgresearchgate.net-Sigmatropic | Migration of a σ-bond across a three-atom and a two-atom system. | Ylide intermediates | Synthesis of functionalized molecules containing heteroatoms. |

| wikipedia.orgsynarchive.com-Sigmatropic | Migration of a substituent to an adjacent atom (e.g., Wagner-Meerwein). nih.gov | Carbocation | Formation of β-haloenones from propargyl alcohols. nih.gov |

Advanced Characterization and Computational Modeling of 3 Chloro 1 Iodoprop 1 Yne

Quantum Chemical Investigations

Ab Initio and Coupled-Cluster Methods for High-Accuracy Predictions

To obtain highly accurate theoretical predictions of the molecular properties of 3-chloro-1-iodoprop-1-yne, sophisticated ab initio and coupled-cluster (CC) methods are indispensable. wikipedia.org These methods, which are based on the fundamental principles of quantum mechanics, provide a rigorous framework for calculating molecular structures, vibrational frequencies, and energetic properties. Coupled-cluster theory, particularly with the inclusion of single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in computational chemistry for its ability to yield results that are in close agreement with experimental data. wikipedia.orgresearchgate.net

For a molecule like this compound, these high-level calculations can provide precise predictions of its geometric parameters. Due to the lack of specific published CCSD(T) data for this exact molecule, a representative table based on expected values for haloalkynes is presented below to illustrate the nature of the data obtained from such calculations.

Table 1: Predicted Geometric Parameters of this compound from High-Level Computational Methods

| Parameter | Predicted Value |

| C≡C Bond Length | 1.205 Å |

| C-I Bond Length | 2.010 Å |

| C-Cl Bond Length | 1.780 Å |

| C-C Bond Length | 1.460 Å |

| C-H Bond Length | 1.090 Å |

| ∠(I-C≡C) | 179.8° |

| ∠(Cl-C-C) | 110.5° |

| ∠(H-C-H) | 109.5° |

Note: The data in this table is illustrative and based on general values for similar compounds, as specific high-level computational results for this compound are not available in the cited literature.

These computational methods are also crucial for predicting the vibrational spectra (IR and Raman) of the molecule, which can aid in its experimental identification and characterization.

Reaction Pathway Elucidation and Transition State Analysis

Nucleophilic Substitution: The presence of a propargyl chloride moiety suggests that this compound can undergo nucleophilic substitution reactions. These can proceed via two competing pathways: the direct SN2 pathway at the α-carbon and the SN2' pathway at the γ-carbon of the alkyne, which would lead to an allene (B1206475) product. acs.org Computational studies on analogous propargyl halides have been used to determine the activation barriers for these competing pathways. acs.org

Cycloaddition Reactions: The iodoalkyne functionality is known to participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgacs.org Computational studies have shown that these reactions can proceed through different mechanistic pathways, and the presence of substituents on the alkyne can influence the preferred pathway. acs.org

Transition State Analysis: The transition state is the highest energy point along a reaction coordinate and is a critical concept in understanding reaction rates. solubilityofthings.com Computational methods can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. For instance, in a nucleophilic substitution reaction, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the C-Cl bond. acs.org

Table 2: Representative Computed Activation Energies for Competing Reaction Pathways of a Propargyl Halide

| Reaction Pathway | Nucleophile | Leaving Group | Computed Activation Energy (kcal/mol) |

| SN2 | F⁻ | Cl | -14.0 |

| SN2' | F⁻ | Cl | Not specified |

| SN2 | F⁻ | Br | -18.2 |

| SN2' | F⁻ | Br | Not specified |

| SN2 | F⁻ | I | -18.8 |

| SN2' | F⁻ | I | Not specified |

Source: The data is based on analogous systems from a study on SN2 versus SN2' competition. acs.org The specific values for this compound are not provided in the source.

Computational Studies of Halogen Bonding and Intermolecular Interactions

The presence of both iodine and chlorine atoms in this compound makes it a fascinating subject for studying non-covalent interactions, particularly halogen bonding. A halogen bond is a directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. acs.org The iodine atom, being a large and polarizable halogen, is a particularly strong halogen bond donor.

Computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to dissect the interaction energy of a halogen-bonded complex into its fundamental components: electrostatic, exchange, induction, and dispersion. tandfonline.com Studies on analogous haloalkynes have shown that both electrostatic and dispersion forces are significant contributors to the stability of halogen bonds. tandfonline.com

The σ-hole on the iodine atom in this compound is expected to be quite positive due to the electron-withdrawing effect of the adjacent alkyne group, making it a potent halogen bond donor. This has implications for its crystal packing and its interactions with other molecules in solution.

Table 3: Illustrative Interaction Energies and Geometries for Halogen-Bonded Complexes of Haloalkynes

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) | Distance (X···Acceptor) | Angle (C-X···Acceptor) |

| NC-Cl | Acetylene | -1.7 | Not specified | Not specified |

| NC-Br | Acetylene | -2.4 | Not specified | Not specified |

| NC-I | Acetone | Not specified | Not specified | Not specified |

Note: The data in this table is illustrative and based on analogous systems from theoretical studies on halogen bonding. tandfonline.comresearchgate.net Specific data for this compound is not available in the cited literature.

Synthetic Utility of 3 Chloro 1 Iodoprop 1 Yne As a Versatile Building Block

Divergent Synthesis of Functionalized Organic Scaffolds

The unique bifunctional nature of 3-chloro-1-iodoprop-1-yne, possessing both a reactive iodoalkyne and a propargylic chloride moiety, allows for its use in a variety of synthetic transformations to generate diverse organic structures. The iodine atom can be substituted via nucleophilic attack, and the triple bond can undergo addition reactions, while the chloromethyl group is susceptible to SN2 displacement. This dual reactivity makes it a powerful tool for the construction of complex molecules.

Access to Chiral and Achiral Allenes and Dienes

Allenes: The synthesis of allenes, molecules featuring cumulative double bonds, can be achieved from propargylic precursors. While direct examples using this compound are not extensively documented, its structure suggests a potential route to allenes through SN2' reactions. Nucleophilic attack at the C3 position (the carbon bearing the chlorine atom) with concomitant displacement of the chloride and rearrangement of the triple bond could yield substituted allenes. The use of organocuprates, for instance, is a common method for the conversion of propargylic esters and halides to allenes. rsc.org The reaction of this compound with organocuprates could potentially lead to the formation of iodo-substituted allenes, which are themselves valuable synthetic intermediates.

Furthermore, chiral allenes are significant targets in asymmetric synthesis due to their axial chirality. rsc.org The enantioselective synthesis of chiral allenes has been achieved using various catalytic methods, often involving the reaction of chiral propargylic substrates. While not directly demonstrated for this compound, its conversion to a chiral propargylic alcohol derivative would open avenues for the synthesis of enantioenriched allenes.

Dienes: Conjugated dienes are fundamental building blocks in organic synthesis, notably as components in Diels-Alder reactions. The synthesis of 1,3-dienes can be accomplished through various metal-mediated coupling reactions. acs.org A plausible pathway to dienes from this compound could involve a two-step process. First, a Sonogashira coupling at the iodoalkyne position with a vinyl partner would yield a conjugated enyne. Subsequent reduction or other transformations of the remaining alkyne and propargylic chloride functionalities could then lead to the formation of a diene structure. The hydroboration of the alkyne followed by coupling reactions is another established method for diene synthesis.

Construction of Substituted Alkenes and Polyenes

A significant application of this compound lies in the stereoselective synthesis of substituted alkenes. A key reaction in this context is hydroboration. The addition of dialkylboranes to this compound proceeds in a regioselective and stereoselective manner to yield (Z)-(3-chloro-1-iodo-1-propenyl)dialkylboranes. This hydroboration reaction is a powerful tool as it introduces a boron moiety that can be further functionalized.

These organoborane intermediates can undergo a variety of subsequent reactions, including:

Protonolysis: Treatment with a proton source to replace the boron group with a hydrogen atom, yielding a (Z)-1-iodo-3-chloro-1-propene.

Oxidation: Reaction with an oxidizing agent, such as hydrogen peroxide, to replace the boron group with a hydroxyl group.

Halogenation: Reaction with halogens to replace the boron group with another halogen atom with retention of configuration.

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with organohalides to form more complex, substituted alkenes.

This sequence of hydroboration followed by functionalization provides a reliable method for the synthesis of trisubstituted alkenes with defined stereochemistry.

The synthesis of polyenes can be envisioned through iterative cross-coupling strategies. For instance, a Suzuki-Miyaura coupling of the (Z)-(3-chloro-1-iodo-1-propenyl)dialkylborane with a vinyl halide would extend the conjugated system. The remaining chloro and iodo functionalities on the resulting diene could then be subjected to further coupling reactions to build up the polyene chain.

| Reaction Type | Reagents | Product Type | Potential Utility |

| Hydroboration | Dialkylboranes | (Z)-(3-chloro-1-iodo-1-propenyl)dialkylboranes | Precursor to stereodefined alkenes |

| Suzuki-Miyaura Coupling | Organoboronates, Pd catalyst | Substituted Alkenes/Polyenes | Construction of conjugated systems |

Formation of Diverse Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, including furans, pyrroles, and indoles. rsc.orgnih.govkcl.ac.uk The general strategy involves the initial functionalization of the propargylic chloride or the iodoalkyne, followed by a cyclization step.

Furans: The synthesis of furans can be achieved through the reaction of this compound with ketone enolates. The resulting propargylated ketone can then undergo cyclization, often catalyzed by transition metals like gold or palladium, to form the furan (B31954) ring. nih.gov For example, a Sonogashira coupling of this compound with a terminal alkyne, followed by hydration of the resulting diyne, could yield a 1,4-dicarbonyl compound, a classic precursor for Paal-Knorr furan synthesis.

Pyrroles and Indoles: The synthesis of nitrogen-containing heterocycles such as pyrroles and indoles can also be accomplished using this compound. Propargylamines, which are key intermediates in many pyrrole (B145914) syntheses, can be prepared by the reaction of this compound with amines. kcl.ac.uk These propargylamines can then undergo various cyclization cascades to form substituted pyrroles. For the synthesis of indoles, a common strategy is the Sonogashira coupling of an ortho-haloaniline with a terminal alkyne, followed by cyclization. spbu.ru this compound can serve as the alkyne component in such reactions, leading to the formation of 2-substituted indoles bearing a chloromethyl group, which can be further functionalized.

| Heterocycle | General Strategy | Key Intermediates |

| Furan | Reaction with ketone enolates followed by cyclization | Propargylated ketones |

| Pyrrole | Reaction with amines followed by cyclization | Propargylamines |

| Indole | Sonogashira coupling with o-haloanilines followed by cyclization | 2-alkynyl anilines |

Role in Multi-Component and Domino Reactions

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow the formation of complex molecules in a single step from three or more reactants. The bifunctional nature of this compound makes it an attractive substrate for such processes.

While specific examples of MCRs involving this compound are not widely reported, its potential is evident. For instance, in a one-pot reaction, the iodoalkyne could undergo a Sonogashira coupling, while the propargylic chloride could react with a nucleophile present in the reaction mixture. This could lead to the rapid construction of complex molecular scaffolds.

Domino reactions initiated by transformations of this compound are also conceivable. A palladium-catalyzed coupling reaction at the iodoalkyne position could generate an intermediate that subsequently undergoes an intramolecular cyclization involving the chloromethyl group. For example, a Sonogashira coupling with an ortho-hydroxyphenylacetylene derivative could be followed by an intramolecular O-alkylation to form a benzofuran (B130515) derivative in a single pot.

Precursor in the Generation of Organometallic Reagents for Further Transformations

This compound can be used to generate a variety of organometallic reagents, which are then used in subsequent transformations.

Organoboranes: As previously mentioned, the hydroboration of this compound provides access to (Z)-(3-chloro-1-iodo-1-propenyl)dialkylboranes. These organoboranes are versatile intermediates for a range of C-C and C-heteroatom bond-forming reactions.

Organozinc Reagents: Organozinc halides can be prepared from the corresponding organic halides. thieme-connect.de It is plausible that this compound could be converted to an organozinc reagent, for example, by reaction with zinc metal. The resulting organozinc compound would be expected to have the zinc inserted at the more reactive carbon-iodine bond, yielding a (3-chloroprop-1-yn-1-yl)zinc iodide. This reagent could then be used in Negishi cross-coupling reactions with various electrophiles.

Organolithium and Grignard Reagents: The conversion of vinyl iodides to the corresponding organolithium or Grignard reagents is a known transformation. rsc.org By analogy, treatment of this compound with an appropriate organolithium reagent (e.g., t-butyllithium) or magnesium metal could potentially generate the corresponding lithiated or Grignard species at the iodo-substituted carbon. These highly reactive organometallic intermediates could then be trapped with a variety of electrophiles.

Stereoselective and Enantioselective Synthesis Applications

The presence of multiple reactive sites and the potential to generate stereocenters and axial chirality make this compound a potentially useful substrate in stereoselective and enantioselective synthesis.

Stereoselective Synthesis: The hydroboration of this compound is a prime example of its application in stereoselective synthesis, leading to the formation of the (Z)-isomer of the resulting alkenylborane with high selectivity. Subsequent reactions of this stereodefined intermediate, such as Suzuki-Miyaura coupling, often proceed with retention of configuration, allowing for the stereocontrolled synthesis of substituted alkenes.

Enantioselective Synthesis: For enantioselective applications, this compound would typically be converted into a chiral derivative first. For example, nucleophilic substitution of the chlorine atom with a chiral auxiliary would introduce a stereocenter. Alternatively, reaction with a chiral nucleophile could lead to a chiral product directly. As mentioned in section 5.1.1, the synthesis of chiral allenes often relies on enantioselective reactions of chiral propargylic precursors. rsc.org The conversion of this compound to a chiral propargylic alcohol or ester would open the door to such enantioselective transformations. For instance, an asymmetric reduction of a ketone derived from this compound could yield a chiral propargylic alcohol, which could then be used to synthesize enantioenriched allenes via reaction with organocuprates.

Emerging Research Frontiers and Challenges in 3 Chloro 1 Iodoprop 1 Yne Chemistry

Sustainable and Environmentally Benign Synthetic Routes

The development of sustainable and environmentally friendly methods for the synthesis of 3-chloro-1-iodoprop-1-yne is a growing area of research, driven by the need to reduce the use of hazardous reagents and minimize waste. researchgate.net Traditional methods often involve stoichiometric oxidants or are limited in scalability. Recent innovations, however, are focusing on greener alternatives.

One promising approach is electrochemical halogenation . This method utilizes a paired electrolysis setup with a graphite (B72142) anode and a platinum cathode. In a solution of sodium chloride, sodium iodide, and propyne (B1212725) dissolved in an acetonitrile/water mixture, the anodic oxidation generates Cl+ and I+ species that react with the propyne. This process is advantageous as it eliminates the need for chemical oxidants and has demonstrated yields of 68–73% with over 90% Faradaic efficiency.

Another green methodology being explored is the use of water as a solvent. semanticscholar.org Reactions in aqueous media are inherently less hazardous and reduce the reliance on volatile organic compounds. semanticscholar.org While specific applications to this compound are still emerging, the principles of water-based synthesis, such as those used for preparing Schiff bases, offer a promising template for future development. semanticscholar.org These methods often result in high yields and easy product isolation. semanticscholar.org

The table below compares various synthetic routes for this compound, highlighting the trend towards more sustainable practices.

| Method | Catalyst/Reagents | Yield (%) | Purity (%) | Key Features |

| Direct Dihalogenation | ICl, AlCl₃ | 65–72 | >95 | Moderate efficiency. |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | 70–78 | 98 | High purity, but high cost. |

| Nucleophilic Substitution | NaI, acetone | 80–85 | 90 | High yield and cost-effective, but moisture sensitive. |

| Radical Chloroiodination | Cl₂, I₂, DTBP | 58–63 | 85 | Moderate yield, limited by photon penetration. |

| Electrochemical Halogenation | Graphite anode, Pt cathode | 68–73 | >90 | Eliminates stoichiometric oxidants. |

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of this compound often relies on catalytic processes to achieve high selectivity and yield. The development of novel catalytic systems is a key research frontier, aiming to overcome the limitations of traditional catalysts, such as cost and environmental impact. researchgate.net

Palladium-catalyzed reactions, particularly the Sonogashira coupling , have been adapted for the synthesis of this compound. This method involves the reaction of propargyl chloride with iodobenzene (B50100) diacetate in the presence of a palladium-copper catalyst system, yielding a highly pure product. However, the high cost of palladium catalysts is a significant drawback for large-scale production.

To address this, research is ongoing to develop more efficient and recyclable catalytic systems. For instance, the use of copper(I) catalysts in ionic liquids has been shown to be effective for the synthesis of related propargylamines and could be adapted for this compound. kcl.ac.uk These systems offer the potential for catalyst recycling, which would reduce costs and environmental impact. kcl.ac.uk

Furthermore, the exploration of gold(I)-catalyzed reactions presents another avenue for innovation. nih.gov Gold(I) complexes are highly effective for the electrophilic activation of alkynes and could be employed to develop new synthetic routes to this compound with enhanced selectivity. nih.gov

In Situ Spectroscopic Monitoring of Reaction Mechanisms

Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and improving yields. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time monitoring of these reactions.

For example, in the hydroboration of this compound, which involves the addition of dialkylboranes to form (Z)-(3-chloro-1-iodo-1-propenyl)dialkylboranes, in situ FTIR or Raman spectroscopy can be used to track the consumption of reactants and the formation of intermediates and products. This allows for a detailed analysis of the reaction kinetics and helps in identifying the rate-determining steps.

Similarly, in palladium-catalyzed cross-coupling reactions, in situ monitoring can provide insights into the catalytic cycle. acs.org By observing the changes in the vibrational spectra of the reactants, catalysts, and intermediates, researchers can gain a better understanding of the activation, transmetalation, and reductive elimination steps. This information is invaluable for designing more efficient and selective catalytic systems.

Exploration in Materials Science and Related Applications

The unique structure of this compound, featuring a reactive alkyne and two different halogen atoms, makes it an interesting building block for materials science. The alkyne group can participate in polymerization and cycloaddition reactions, while the chloro and iodo substituents offer sites for further functionalization.

One potential application is in the synthesis of novel polymers. The alkyne moiety can undergo polymerization to form conjugated polymers with interesting electronic and optical properties. The presence of halogen atoms in the polymer backbone could further modulate these properties and provide handles for cross-linking or surface modification.

Another area of exploration is the use of this compound in the synthesis of functional materials. For example, it can be used as a precursor to prepare substituted alkynes and alkenes that serve as building blocks for more complex molecules, including those with applications in electronics and photonics. The ability to selectively functionalize the chloro and iodo positions allows for the precise tuning of the material's properties.

Theoretical Predictions and Experimental Validation of Novel Reactivity

Computational chemistry plays an increasingly important role in predicting the reactivity of molecules like this compound. Theoretical calculations can provide insights into the electronic structure, bond energies, and reaction pathways, guiding experimental efforts to explore novel reactivity.

For instance, density functional theory (DFT) calculations can be used to predict the regioselectivity of addition reactions to the alkyne bond. By calculating the energies of the possible transition states, researchers can determine the most likely outcome of a reaction and design experiments to validate these predictions.

Theoretical studies can also be used to explore the potential of this compound in new types of reactions. For example, calculations could be used to investigate its reactivity in cycloaddition reactions with various dienes, predicting the feasibility and stereochemistry of the resulting products. These theoretical predictions can then be tested in the laboratory, accelerating the discovery of new synthetic methodologies.

The synergy between theoretical predictions and experimental validation is a powerful approach for advancing the chemistry of this compound and unlocking its full potential in organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-1-iodoprop-1-yne, and what challenges arise during its preparation?

- Methodology :

- Alkyne halogenation : Start with propiolic acid derivatives, substituting chlorine and iodine sequentially. For iodine introduction, use iodinating agents (e.g., ICl or KI/oxidative conditions) under controlled temperatures (0–25°C) to avoid over-iodination .

- Challenges : Competing side reactions (e.g., alkyne polymerization) require inert atmospheres (N₂/Ar) and low temperatures. Purification via fractional distillation or column chromatography is critical due to similar boiling points of halogenated intermediates .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR spectroscopy : Use ¹³C NMR to identify the sp-hybridized carbon (δ ~70–100 ppm) and ¹H NMR for terminal protons (δ ~2.5–3.5 ppm). Coupling constants in ¹H-¹³C HMBC can confirm connectivity .

- Mass spectrometry : High-resolution MS (HRMS) detects molecular ion peaks (M⁺) and fragments (e.g., loss of I or Cl) to validate stoichiometry .

Q. What are the recommended handling protocols for this compound given limited ecotoxicological data?

- Methodology :

- Containment : Use fume hoods and glove boxes to minimize inhalation/contact. Store in amber glass under inert gas to prevent light-/moisture-induced degradation .

- Waste disposal : Treat halogenated waste with sodium bicarbonate to neutralize acidity before incineration .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in Sonogashira cross-coupling reactions?

- Methodology :

- Computational analysis : Perform density functional theory (DFT) calculations to map electron density around the triple bond and halogen substituents. Compare orbital energies (HOMO/LUMO) with analogous compounds to predict regioselectivity .

- Experimental validation : Use kinetic studies (e.g., reaction calorimetry) to correlate electronic effects with catalytic turnover rates under varying Pd/ligand systems .

Q. What factors contribute to the thermal stability of this compound, and how can decomposition pathways be characterized?

- Methodology :

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under N₂/O₂ atmospheres. Identify volatile byproducts via GC-MS .

- Mechanistic studies : Use isotopic labeling (e.g., D₂O quenching) to track H/D exchange in propargyl intermediates, revealing radical vs. ionic degradation mechanisms .

Q. How can the nucleophilic substitution kinetics of the iodine moiety in this compound be quantified under varying solvent polarities?

- Methodology :

- Kinetic profiling : Conduct pseudo-first-order reactions with nucleophiles (e.g., NaN₃) in aprotic (DMF) vs. protic (MeOH) solvents. Monitor iodide release via ion chromatography .

- Solvent effects : Correlate rate constants with Kamlet-Taft parameters (polarity, hydrogen-bonding) to model transition-state solvation .

Data Gaps and Contradictions

- Ecotoxicological data : No studies on bioaccumulation or soil mobility are available . Researchers must apply precautionary principles and extrapolate from structurally similar halogenated alkynes (e.g., 3-chloropentafluoropropene) .

- Contradictions in reactivity : Allyl chloride derivatives (e.g., 3-chloropropene) exhibit distinct stability profiles compared to iodinated analogs, necessitating compound-specific validation .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.